1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-amine
Description
1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-amine is a complex heterocyclic compound that incorporates multiple functional groups, including a thiadiazole, azetidine, triazole, and pyrazine rings
Properties
IUPAC Name |
3-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N8S/c1-7-15-17-11-10(13-3-4-20(7)11)14-9-5-19(6-9)12-18-16-8(2)21-12/h3-4,9H,5-6H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFJGGVPQOTMAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2NC3CN(C3)C4=NN=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization.
Azetidine Formation: The azetidine ring is formed by the reaction of an appropriate amine with an epoxide or a halogenated compound under basic conditions.
Triazole Ring Formation: The triazole ring is typically synthesized via a cycloaddition reaction between an azide and an alkyne.
Final Assembly: The final compound is assembled by coupling the thiadiazole, azetidine, and triazole intermediates under suitable conditions, often involving the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Pharmacology: It is investigated for its potential to modulate enzyme activity and receptor binding, making it a candidate for drug development.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and are known for their diverse biological activities, including antifungal and anticancer properties.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring are studied for their antimicrobial and anti-inflammatory activities.
Azetidine Derivatives: These compounds are known for their potential as enzyme inhibitors and their use in medicinal chemistry.
Uniqueness
1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-amine is unique due to its combination of multiple heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
